(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one
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Overview
Description
(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one: is a heterocyclic organic compound with a unique structure that includes an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes cyclization through a series of steps including reduction and oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .
Biology: It can serve as a probe to investigate biological processes at the molecular level .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: The compound is also used in the development of new materials and industrial chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- (3aS,8aR)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
- (1R,4aR,8aR)-2,5,5,8a-Tetramethyl-4,5,6,7,8,8a-hexahydro-1H-1,4a-methanonaphthalene
Uniqueness: (8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(8aR)-2,7,8,8a-tetrahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h2,6-7H,1,3-5H2/t7-/m1/s1 |
InChI Key |
HFRZSNMRCDXBMM-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)N2C=C1 |
Canonical SMILES |
C1CC2CCC(=O)N2C=C1 |
Origin of Product |
United States |
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